molecular formula C6H2Br2N2S B3049469 5,7-Dibromothieno[3,4-b]pyrazine CAS No. 207805-24-1

5,7-Dibromothieno[3,4-b]pyrazine

Cat. No. B3049469
CAS RN: 207805-24-1
M. Wt: 293.97 g/mol
InChI Key: AIIVDZFQFBEWIW-UHFFFAOYSA-N
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Description

5,7-Dibromothieno[3,4-b]pyrazine (5,7-DBTP) is a heterocyclic aromatic compound . It is a small molecule with a molecular weight of 293.97 g/mol , and is composed of two nitrogen atoms, two sulfur atoms, and two bromine atoms.


Synthesis Analysis

The synthesis of 5,7-Dibromothieno[3,4-b]pyrazine-based compounds often involves Stille cross-coupling . The prepared oligomers include two oligothieno[3,4-b]pyrazine series from monomer to trimer, as well as a series of mixed terthienyls in which the ratio of thieno[3,4-b]pyrazine to either thiophene or 3,4-ethylene-dioxythiophene has been varied .


Molecular Structure Analysis

The InChI code for 5,7-Dibromothieno[3,4-b]pyrazine is 1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H . The molecular structure of certain derivatives has been studied using X-ray diffraction.


Chemical Reactions Analysis

Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dibromothieno[3,4-b]pyrazine include a molecular weight of 293.97 g/mol .

Scientific Research Applications

Organic Electronics and Optoelectronics

5,7-Dibromothieno[3,4-b]pyrazine serves as a valuable building block for designing organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its electron-rich nature and π-conjugated structure contribute to efficient charge transport and light emission .

Conjugated Polymers and Copolymers

By incorporating 5,7-Dibromothieno[3,4-b]pyrazine into conjugated polymers or copolymers, scientists can fine-tune the bandgap and improve charge mobility. These materials find applications in flexible electronics, sensors, and energy storage devices. The ability to modulate the optical and electronic properties makes it an attractive candidate for polymer-based materials .

Dye-Sensitized Solar Cells (DSSCs)

Researchers have investigated 5,7-Dibromothieno[3,4-b]pyrazine as a sensitizer in DSSCs. Its absorption properties in the visible range allow efficient light harvesting, leading to enhanced power conversion efficiencies. The compound’s stability and compatibility with electrolytes are crucial factors in DSSC performance .

Materials for Organic Semiconductors

In the quest for high-performance organic semiconductors, 5,7-Dibromothieno[3,4-b]pyrazine has been explored as a core unit in π-conjugated materials. These materials exhibit charge transport properties suitable for applications in thin-film transistors, organic memory devices, and chemical sensors .

Functional Coatings and Surface Modifications

Functionalizing surfaces with 5,7-Dibromothieno[3,4-b]pyrazine can enhance adhesion, wettability, and chemical reactivity. Researchers have used it to modify electrode surfaces, creating stable interfaces for biosensors, electrochemical devices, and catalysis .

Supramolecular Chemistry and Host-Guest Systems

The unique electronic properties of 5,7-Dibromothieno[3,4-b]pyrazine make it an interesting component in supramolecular assemblies. It can act as a host molecule, accommodating guest species through non-covalent interactions. Applications include molecular recognition, drug delivery, and self-assembled monolayers.

Safety and Hazards

While specific safety and hazard information for 5,7-Dibromothieno[3,4-b]pyrazine is not available, it is generally recommended to avoid skin and eye contact, and inhalation . After handling, it is advised to remove gloves and wash thoroughly, and take a safety shower and eye bath .

properties

IUPAC Name

5,7-dibromothieno[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIVDZFQFBEWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(SC(=C2N=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591406
Record name 5,7-Dibromothieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromothieno[3,4-b]pyrazine

CAS RN

207805-24-1
Record name 5,7-Dibromothieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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